molecular formula C28H32BrNO4S B455328 Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B455328
M. Wt: 558.5g/mol
InChI Key: BCSLPJNHYOSHJS-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the bromophenoxy intermediate: This involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy derivative.

    Thiophene ring formation:

    Quinoline ring synthesis: The quinoline ring is formed through cyclization reactions, incorporating the necessary functional groups.

    Final esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be compared with similar compounds such as:

  • Ethyl 4-[(4-chlorophenoxy)methyl]benzoate
  • Ethyl 4-[(4-methylphenoxy)methyl]benzoate
  • Ethyl 4-[(4-nitrophenoxy)methyl]benzoate

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C28H32BrNO4S

Molecular Weight

558.5g/mol

IUPAC Name

ethyl 4-[4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H32BrNO4S/c1-6-22-17(15-34-19-10-8-18(29)9-11-19)12-23(35-22)26-24(27(32)33-7-2)16(3)30-20-13-28(4,5)14-21(31)25(20)26/h8-12,26,30H,6-7,13-15H2,1-5H3

InChI Key

BCSLPJNHYOSHJS-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)COC4=CC=C(C=C4)Br

Canonical SMILES

CCC1=C(C=C(S1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)COC4=CC=C(C=C4)Br

Origin of Product

United States

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